molecular formula C15H14N2O2 B7539251 N-[(3-cyanophenyl)methyl]-N,3-dimethylfuran-2-carboxamide

N-[(3-cyanophenyl)methyl]-N,3-dimethylfuran-2-carboxamide

Cat. No. B7539251
M. Wt: 254.28 g/mol
InChI Key: BJKRYCDWOWXJAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-cyanophenyl)methyl]-N,3-dimethylfuran-2-carboxamide, commonly known as CMF-019, is a novel small molecule inhibitor that has shown promising results in various scientific research studies. CMF-019 is a furan-based compound that has been synthesized using various methods.

Mechanism of Action

CMF-019 inhibits the activity of certain enzymes, such as MMP-2 and MMP-9, by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, which leads to the inhibition of tumor invasion and metastasis. CMF-019 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
CMF-019 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and invasion of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of certain enzymes involved in tumor invasion and metastasis. CMF-019 has also been shown to have anti-inflammatory effects and to inhibit the growth of bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using CMF-019 in lab experiments is its high purity and high yield. This makes it easier to obtain consistent results in experiments. However, one of the limitations of using CMF-019 is its high cost, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of CMF-019. One direction is the optimization of its synthesis method to reduce its cost and increase its yield. Another direction is the study of its potential therapeutic applications in other diseases, such as inflammatory diseases and bacterial infections. Additionally, the development of new derivatives of CMF-019 with improved potency and selectivity is an area of future research.

Synthesis Methods

The synthesis of CMF-019 involves a multi-step process that includes the reaction of 3-cyanobenzyl bromide with furan-2-carboxylic acid, followed by the reaction of the resulting intermediate with dimethylamine. The final product is obtained after purification using column chromatography. The synthesis of CMF-019 has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

CMF-019 has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. CMF-019 has also been shown to inhibit the activity of certain enzymes, such as MMP-2 and MMP-9, which are involved in tumor invasion and metastasis.

properties

IUPAC Name

N-[(3-cyanophenyl)methyl]-N,3-dimethylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-11-6-7-19-14(11)15(18)17(2)10-13-5-3-4-12(8-13)9-16/h3-8H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKRYCDWOWXJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)N(C)CC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-cyanophenyl)methyl]-N,3-dimethylfuran-2-carboxamide

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